3,4-Dihydroquinolin-2(1H)-ones belong to a class of heterocyclic compounds featuring a benzene ring fused to a dihydropyridine ring with a ketone group at the 2-position. These compounds are found as key structural motifs in various natural products and are of significant interest in pharmaceutical chemistry due to their wide range of biological activities. For example, some 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS) .
6-Acetyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound with significant interest in medicinal chemistry and material science. Its structure features a quinolinone core, which is known for its diverse biological activities and potential applications in drug development. This compound is classified under the category of quinolinones, which are derivatives of quinoline containing a carbonyl group at the 2-position.
The synthesis of 6-acetyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, primarily involving cyclization reactions.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one features a bicyclic structure consisting of a quinoline ring fused with a carbonyl-containing moiety.
The molecular structure can be visualized in various chemical drawing software and databases, providing insights into its spatial configuration and electronic properties.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one is versatile in terms of reactivity and can undergo several types of chemical reactions.
The specific products formed depend on the reagents and conditions applied during these reactions. For instance:
The mechanism of action for 6-acetyl-3,4-dihydroquinolin-2(1H)-one is primarily linked to its biological activities. It has been studied for potential pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory properties.
The compound interacts with various biological targets within cells:
Research indicates that modifications to the structure can enhance its activity against specific targets .
6-Acetyl-3,4-dihydroquinolin-2(1H)-one typically appears as a yellowish crystalline solid.
Key properties include:
These properties make it suitable for various applications in both laboratory and industrial settings .
6-Acetyl-3,4-dihydroquinolin-2(1H)-one has several notable applications across different fields:
Epilepsy and major depressive disorder (MDD) exhibit a high comorbidity rate, with approximately 33% of epilepsy patients developing depressive symptoms in their lifetime [8]. Managing this comorbidity is clinically challenging due to the proconvulsant risks of classical antidepressants and adverse drug-drug interactions between antiseizure medications (ASMs) and selective serotonin reuptake inhibitors (SSRIs) [8]. 6-Acetyl-3,4-dihydroquinolin-2(1H)-one has emerged as a lead compound for dual-therapy agents. In vivo studies demonstrate that structural derivatives incorporating this core—such as triazole-quinolinone hybrids (e.g., compound 3g)—significantly reduce immobility time in the forced swim test (FST) and tail suspension test (TST) at 50 mg/kg, outperforming fluoxetine in FST efficacy [8]. Concurrently, these derivatives exhibit potent antiseizure activity in maximal electroshock seizure (MES) models, with ED₅₀ values of 63.4–84.9 mg/kg and protective indices (TD₅₀/ED₅₀) of 3.2–5.2, indicating a wide safety margin [8].
Table 1: Antiseizure and Antidepressant Efficacy of 6-Acetylquinolinone Derivatives
Compound | ED₅₀ (MES, mg/kg) | TD₅₀ (Neurotoxicity, mg/kg) | Protective Index (TD₅₀/ED₅₀) | FST Immobility Reduction vs. Control |
---|---|---|---|---|
3c | 63.4 | 264.1 | 4.2 | 42%* |
3f | 78.9 | 253.5 | 3.2 | 51%* |
3g | 84.9 | 439.9 | 5.2 | 49%* |
Fluoxetine | N/A | N/A | N/A | 38%* |
*p < 0.001 vs. control; Data adapted from [8]
The 6-acetyl moiety is critical for this dual efficacy. It enhances lipid solubility (predicted XLogP3: 0.8), facilitating blood-brain barrier penetration, and provides a hydrogen-bond acceptor site for target engagement [9]. This contrasts with simpler quinolinones (e.g., 6-hydroxyquinoline), which lack significant antiseizure effects .
The dual antiseizure-antidepressant activity of 6-acetylquinolinone derivatives is mechanistically rooted in their modulation of GABAergic neurotransmission and serotonergic pathways. ELISA assays reveal that compound 3g elevates GABA concentrations by 38.7% in murine brains, comparable to benzodiazepines [8]. Molecular docking studies confirm stable binding to the benzodiazepine site (BZs) of GABA_A receptors, with the quinolinone core forming hydrogen bonds to residue Ala₁₈₁ and the acetyl group interacting hydrophobically with Tyr₁₆₀ [4] [8]. This stabilizes the receptor’s open conformation, augmenting chloride influx and neuronal inhibition [4].
Table 2: Neurochemical Mechanisms of 6-Acetylquinolinone Derivatives
Assay Type | Key Finding | Implication |
---|---|---|
ELISA (GABA) | ↑ GABA by 38.7% in mouse brain after 3g (50 mg/kg) | Enhanced inhibitory neurotransmission |
Radioreceptor binding | Kᵢ = 0.42 μM for GABA_A BZs site | Direct interaction with benzodiazepine receptors |
Molecular Docking | H-bond with Ala₁₈₁; hydrophobic contact with Tyr₁₆₀ | Stabilization of GABA_A receptor active state |
Forced Swim Test | Activity blocked by GABA_A antagonist bicuculline | GABA dependence of antidepressant effects |
Additionally, serotonergic involvement is inferred from FST efficacy persistence despite 5-HT depletion, suggesting GABAergic dominance over serotonergic mechanisms [8]. This distinguishes 6-acetylquinolinone derivatives from SSRIs, which exclusively target serotonin reuptake and may exacerbate ASM-related side effects .
The 3,4-dihydroquinolin-2(1H)-one scaffold has been leveraged to design analogs targeting microbial pathogens, particularly chitin synthase (CHS) inhibitors and broad-spectrum antifungals. The core structure mimics uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), the natural substrate of CHS—an enzyme critical for fungal cell wall integrity and absent in mammalian cells [5] [7]. 6-Acetyl-3,4-dihydroquinolin-2(1H)-one’s acetyl group spatially aligns with the N-acetyl moiety of UDP-GlcNAc, enabling competitive inhibition [7].
Derivatives such as 5-(piperazin-1-yl)quinolin-2(1H)-ones (e.g., compounds 4a, 4i, 4j) exhibit potent activity against Candida albicans (MIC: 32–64 μg/mL) by blocking chitin polymerization [7]. Their efficacy against Fusarium oxysporum (FOX)—a pathogen causing vascular wilt in crops and opportunistic infections in humans—is notable, with IC₅₀ values of 1.8–4.3 μM [5] [7]. The 6-acetyl group enhances membrane permeability compared to non-acetylated analogs like polyoxin B (MIC: >128 μg/mL for C. albicans) [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1